molecular formula C11H16O B3054899 3-(3,5-Dimethylphenyl)propan-1-ol CAS No. 62343-68-4

3-(3,5-Dimethylphenyl)propan-1-ol

Cat. No. B3054899
CAS RN: 62343-68-4
M. Wt: 164.24
InChI Key: RLPZDEQVPRDTSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(3,5-Dimethylphenyl)propan-1-ol” is a chemical compound with the CAS Number: 62343-68-4 . It has a linear formula of C11H16O .


Molecular Structure Analysis

The InChI code for “3-(3,5-Dimethylphenyl)propan-1-ol” is 1S/C11H16O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

  • Research by Rzeszotarski et al. (1979) indicates that certain analogs of 3-(3,5-Dimethylphenyl)propan-1-ol, specifically 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, demonstrate significant affinity for beta-1 and beta-2 adrenoceptors. This affinity is comparable to known beta-blockers, suggesting potential applications in cardiovascular treatments (Rzeszotarski et al., 1979).

Allosteric Modulators of GABAB Receptors

  • Kerr et al. (2007) synthesized derivatives of 3-(3,5-Dimethylphenyl)propan-1-ol as potential allosteric modulators of GABAB receptors. The research suggests possible implications for neurological and psychiatric disorders (Kerr et al., 2007).

X-Ray Crystal Structures of Molecular Complexes

  • Toda et al. (1985) and Nycz et al. (2011) have conducted studies involving the x-ray crystal structures of compounds similar to 3-(3,5-Dimethylphenyl)propan-1-ol. These studies provide insight into molecular interactions and the potential for designing new materials or pharmaceuticals (Toda et al., 1985), (Nycz et al., 2011).

Antiferromagnetic Coupling in Copper Complexes

  • Kara et al. (2001) explored the antiferromagnetic coupling in dicopper(II) complexes involving 3,5-dimethylpyrazolate, which can be structurally related to 3-(3,5-Dimethylphenyl)propan-1-ol. This has implications in the field of magnetic materials and coordination chemistry (Kara et al., 2001).

Conformational Analysis

  • Nitek et al. (2020) conducted conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives. Their research aids in understanding molecular shape and behavior, essential in drug design and material science (Nitek et al., 2020).

Catalytic Activities in Metal Complexes

  • Research by Zhang et al. (2007, 2008) on dicopper(II) and other metal complexes derived from pyrazole-based ligands, closely related to 3-(3,5-Dimethylphenyl)propan-1-ol, reveals potential applications in catalysis and coordination chemistry (Zhang et al., 2007), (Zhang et al., 2008).

Flexibility in Polyurethane Copolymers

  • Chung et al. (2012) demonstrated that grafting the 3,5-dimethylphenyl group, a structural component of 3-(3,5-Dimethylphenyl)propan-1-ol, onto polyurethane copolymers significantly enhances low-temperature flexibility. This has applications in materials engineering and polymer science (Chung et al., 2012).

Transesterification and Polymerization Reactions

  • Studies by Jackman et al. (1991) and Ikai et al. (2007) involving compounds structurally similar to 3-(3,5-Dimethylphenyl)propan-1-ol reveal insights into transesterification and polymerization processes, essential in chemical engineering and polymer technology (Jackman et al., 1991), (Ikai et al., 2007).

Schiff Base Derivatives and Crystallography

  • Khalid et al. (2018) synthesized Schiff base derivatives of compounds structurally related to 3-(3,5-Dimethylphenyl)propan-1-ol, providing valuable insights into crystallography and molecular interactions important in chemistry and materials science (Khalid et al., 2018).

properties

IUPAC Name

3-(3,5-dimethylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h6-8,12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZDEQVPRDTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301310247
Record name 3,5-Dimethylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62343-68-4
Record name 3,5-Dimethylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62343-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethylbenzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301310247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Dimethylphenyl)propan-1-ol
Reactant of Route 2
3-(3,5-Dimethylphenyl)propan-1-ol
Reactant of Route 3
3-(3,5-Dimethylphenyl)propan-1-ol
Reactant of Route 4
Reactant of Route 4
3-(3,5-Dimethylphenyl)propan-1-ol
Reactant of Route 5
Reactant of Route 5
3-(3,5-Dimethylphenyl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(3,5-Dimethylphenyl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.